Enantiomeric Configuration: (S) vs. (R) Stereochemistry and Enantiopurity
The (S)-configured target compound (CAS 2349976-20-9) is supplied with a minimum purity specification of 98%, while the (R)-enantiomer (CAS 1350734-63-2) is listed at 95% minimum purity . Although explicit enantiomeric excess (ee) values are not consistently published across vendors, the (S)-enantiomer is assigned a defined atom stereocenter count of 1 with 0 undefined stereocenters in PubChem, confirming a single, fully assigned enantiomeric form [1]. In the context of chiral drug synthesis—particularly in the tyrosine kinase inhibitor patent family where this compound appears—the (S) configuration is required for the correct three-dimensional presentation of the pharmacophore; use of the (R)-enantiomer or racemate would produce diastereomeric downstream intermediates with different biological activity [2]. The (S)-enantiomer demonstrates reactivity in Pd-catalyzed Suzuki-Miyaura cross-coupling at the 3-bromophenyl site without reported epimerization under the described conditions (Pd(dppf)Cl₂·CH₂Cl₂, Cs₂CO₃, dioxane/H₂O, 80–100 °C) [3].
| Evidence Dimension | Minimum purity specification and stereochemical assignment |
|---|---|
| Target Compound Data | Minimum purity 98% (CAS 2349976-20-9); defined stereocenter count = 1, undefined = 0 |
| Comparator Or Baseline | (R)-enantiomer: Minimum purity 95% (CAS 1350734-63-2); racemic mixture listed under CAS 919988-44-6 |
| Quantified Difference | Δ minimum purity = +3 percentage points favoring (S)-enantiomer; full stereochemical assignment vs. undefined for racemic |
| Conditions | Commercial product specifications from independent vendors (AKSci, Bidepharm); PubChem computed stereochemistry |
Why This Matters
For scientists procuring a chiral building block for stereospecific synthesis, the (S)-enantiomer provides defined absolute configuration with higher minimum purity, reducing the risk of introducing the wrong enantiomer that could yield inactive or off-target diastereomers in kinase inhibitor programs.
- [1] PubChem. (2025). Computed Properties for CID 69220341: Defined Atom Stereocenter Count = 1, Undefined = 0. View Source
- [2] Bristol-Myers Squibb Co. (2002). Novel Tyrosine Kinase Inhibitors – Formula I compounds incorporating chiral β-amino acid intermediates. WO2002079192A1. View Source
- [3] MolAid. (2025). Reaction Profile: (S)-4-(3-bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid subjected to Suzuki coupling producing (S)-4-(4'-chloro-3'-cyano-[1,1'-biphenyl]-4-yl)-3-(3-(2-(methoxycarbonyl)thiophene-3-yl)thiourido)butyric acid. Reference: CN116693414. View Source
